molecular formula C25H33N3O6S2 B2809359 ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-33-9

ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2809359
CAS No.: 449769-33-9
M. Wt: 535.67
InChI Key: LRPBSMKBYIEKBP-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative with a complex polycyclic structure. Key structural features include:

  • 6-acetyl group (CH3CO-) at position 6, which may influence steric bulk and electronic properties.
  • 2-[4-(Dipropylsulfamoyl)benzamido] substituent at position 2, comprising a benzamide moiety para-substituted with a dipropylsulfamoyl (SO2N(C3H7)2) group. This sulfonamide functionality is often associated with enhanced binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O6S2/c1-5-13-28(14-6-2)36(32,33)19-10-8-18(9-11-19)23(30)26-24-22(25(31)34-7-3)20-12-15-27(17(4)29)16-21(20)35-24/h8-11H,5-7,12-16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBSMKBYIEKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the acetyl group via acetylation reactions.
  • Attachment of the dipropylsulfamoylbenzoyl moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Substituent Variability

  • Position 6 :

    • The target compound features a 6-acetyl group, which is smaller and more polar than the 6-benzyl group in Compound 2 or the 6-ethyl group in Compound 3 . This may reduce steric hindrance and alter metabolic pathways.
    • Compound 1 lacks substituents at position 6 but includes a Boc-protected amine, suggesting a focus on stability during synthesis.
  • Position 2: The target’s 4-(dipropylsulfamoyl)benzamido group is distinct from Compound 2’s 2-chloropropanamido and Compound 3’s ethyl-phenyl sulfamoyl .
  • Position 3 :

    • The ethyl ester in the target contrasts with Compound 3’s carboxamide . Esters are typically more hydrolytically labile than carboxamides, affecting bioavailability.

Molecular Weight and Pharmacokinetics

  • The target compound (estimated MW ~555.6) is heavier than Compounds 1 (326.41) and 2 (486.96), but comparable to Compound 3 (512.64). Higher molecular weight may impact oral absorption but could improve target binding.

Research Implications

While detailed pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Sulfamoyl Groups : The dipropylsulfamoyl moiety in the target may offer improved selectivity compared to ethyl-phenyl (Compound 3 ) or chlorinated (Compound 2 ) variants.
  • Ester vs. Carboxamide : The ethyl ester in the target may confer faster metabolic clearance than Compound 3’s carboxamide , a critical factor in prodrug design.

Further studies are required to validate these hypotheses and explore the compound’s biological activity.

Biological Activity

Ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound belonging to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates a thieno[2,3-c]pyridine ring fused with an acetyl group and a sulfonamide moiety, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{24}N_{2}O_{4}S. The compound's structure can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This compound features:

  • A thieno[2,3-c]pyridine core which is known for its biological activity.
  • An acetyl group that may enhance lipophilicity.
  • A dipropylsulfamoyl substituent that is often associated with antimicrobial and antitumor properties.

Antimicrobial Activity

Sulfonamide derivatives have historically been recognized for their antimicrobial properties. This compound has shown promising activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The proposed mechanism involves inducing apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. It may interact with specific receptors or enzymes involved in various metabolic pathways. For instance:

  • Inhibition of carbonic anhydrase : Some thienopyridine derivatives have been noted to inhibit carbonic anhydrase activity, which could lead to therapeutic applications in treating conditions like glaucoma or edema.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of thienopyridine derivatives. This compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low micromolar concentrations .

Case Study 2: Antitumor Activity

Another study published in Cancer Research investigated the antitumor properties of various thienopyridine compounds. The results indicated that this compound induced apoptosis in human breast cancer cell lines through mitochondrial pathways .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase (DHPS)Journal of Medicinal Chemistry
AntitumorInduction of apoptosis via mitochondrial pathwaysCancer Research
Enzyme InhibitionPotential inhibition of carbonic anhydraseInternal Study

Q & A

Q. What are the critical steps in synthesizing ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?

The synthesis involves multi-step organic reactions, including:

  • Acylation : Introducing the acetyl group to the thienopyridine core under controlled temperatures (e.g., 0–5°C) to minimize side reactions.
  • Sulfamoylation : Reacting the benzamido intermediate with dipropylsulfamoyl chloride in anhydrous solvents like dichloromethane.
  • Esterification : Final carboxylate formation using ethyl chloroformate in the presence of a base (e.g., triethylamine). Purity is ensured via column chromatography and recrystallization .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm hydrogenation of the thienopyridine ring.
  • HPLC-MS : To assess purity (>95%) and detect trace impurities.
  • Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319).
  • Work in a fume hood to prevent inhalation of dust (H335).
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acylation step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Gradients : Gradual warming (0°C → RT) reduces byproduct formation. Yields >80% have been reported under optimized conditions .

Q. What strategies resolve conflicting NMR data when characterizing thienopyridine derivatives?

  • 2D NMR Techniques (COSY, HSQC, HMBC) clarify ambiguous proton-carbon correlations.
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts.
  • Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns .

Q. How does the substitution pattern on the benzamido group influence bioactivity?

  • Structure-Activity Relationship (SAR) Studies : Replace dipropylsulfamoyl with methylpiperidinyl or dimethyl groups to assess potency changes.
  • In Vitro Assays : Test binding affinity to targets like kinases or GPCRs.
  • Electron-Withdrawing Groups (e.g., sulfamoyl) enhance metabolic stability but may reduce solubility .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability.
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications .

Data Contradiction and Experimental Design

Q. How to address discrepancies in bioassay results across different cell lines?

  • Dose-Response Curves : Validate IC₅₀ values using ≥3 independent replicates.
  • Cell Line Authentication : Confirm genetic profiles via STR analysis to rule out contamination.
  • Control Experiments : Include known inhibitors (e.g., staurosporine) to benchmark activity .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stirring rate).
  • Quality by Design (QbD) : Define a design space for robust, scalable synthesis .

Methodological Resources

  • Synthetic Protocols : Refer to patent literature for stepwise procedures and troubleshooting .
  • Safety Data : Consult PubChem and regulatory guidelines (COSHH) for hazard mitigation .
  • Computational Tools : Leverage Gaussian, GROMACS, and SwissADME for modeling .

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